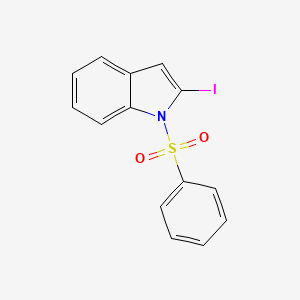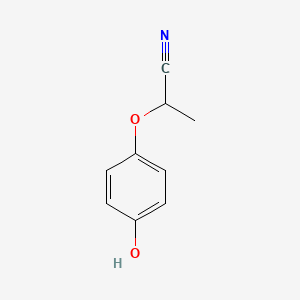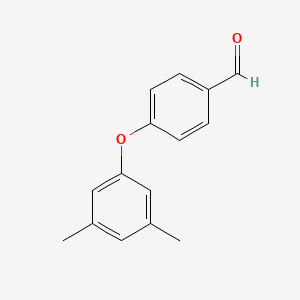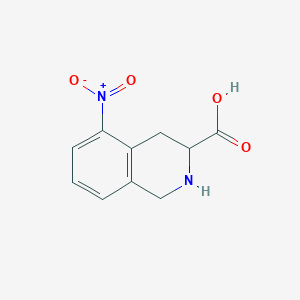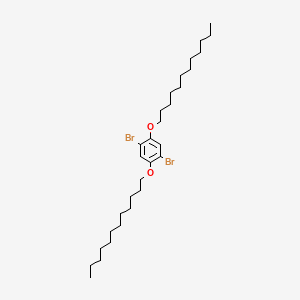
1,4-Dibromo-2,5-bis-dodecyloxy-benzene
Descripción general
Descripción
1,4-Dibromo-2,5-bis-dodecyloxy-benzene is a chemical compound with the empirical formula C26H44Br2O2 and a molecular weight of 548.43 . It is a solid substance with a melting point of 72-76 °C .
Physical And Chemical Properties Analysis
1,4-Dibromo-2,5-bis-dodecyloxy-benzene is a solid substance with a melting point of 72-76 °C . It has a molecular weight of 548.43 and its linear formula is (Br)2C6H2[O(CH2)9CH3]2 .Aplicaciones Científicas De Investigación
Molecular Packing Interactions : Manfroni et al. (2021) studied derivatives of 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene, revealing significant differences in molecular packing interactions, such as C–Br...π(arene) interactions, C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. These findings are crucial for understanding the material's structural properties (Manfroni et al., 2021).
Polymer Synthesis : A study by Li et al. (1998) involved the preparation of polymers using 1,4-Dibromo-2,5-bis(dodecyloxy)benzene, demonstrating its role in polymer synthesis and its effect on properties like absorption spectra, emission spectra, and aggregation (Li et al., 1998).
High Molecular Weight Amphiphilic Polyphenylenes : Kandre et al. (2005) synthesized high-molecular-weight amphiphilic polyphenylenes using 1,4- and 1,3-dibromobenzenes, including derivatives of 1,4-Dibromo-2,5-bis(dodecyloxy)benzene. This research highlights its application in creating advanced polymer materials (Kandre et al., 2005).
Electroluminescent Materials : Kim and Lee (2002) used 1,4-Dibromo-2,5-bis(dodecyloxy)benzene to prepare a novel red-emitting polymer. This study is significant for the development of electroluminescent materials with potential applications in display technologies (Kim and Lee, 2002).
Supramolecular Architectures : Wang et al. (2008) fabricated hybrid supramolecular architectures using a compound similar to 1,4-Dibromo-2,5-bis-dodecyloxy-benzene, showcasing its utility in constructing complex molecular structures with potential applications in nanotechnology (Wang et al., 2008).
Safety And Hazards
This compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1,4-dibromo-2,5-didodecoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVEAAQNNRASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468727 | |
| Record name | 1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
CAS RN |
137436-30-7 | |
| Record name | 1,4-Dibromo-2,5-bis-dodecyloxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



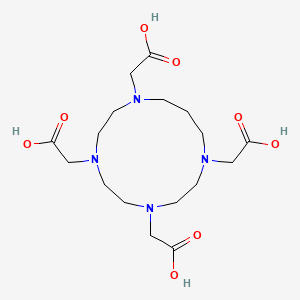
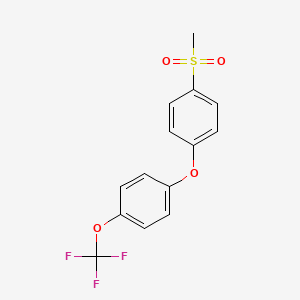
![(R)-1-(1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1625315.png)
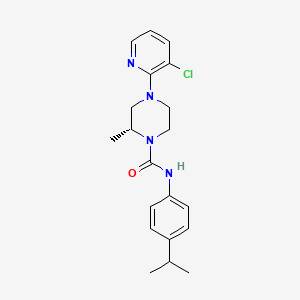
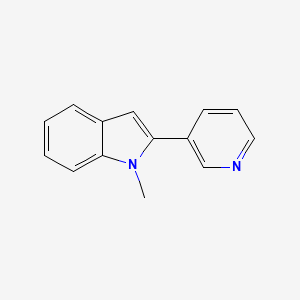
![6-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoxaline](/img/structure/B1625318.png)
![Formamide, N-[(4-chlorophenyl)phenylmethyl]-](/img/structure/B1625319.png)
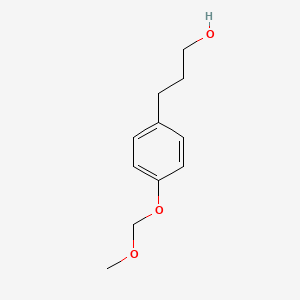
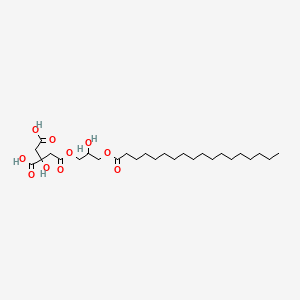
![3-Chloro-5,6-dihydrobenzo[h]cinnoline](/img/structure/B1625322.png)
